molecular formula C17H25NO3 B2636203 N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide CAS No. 2411313-14-7

N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide

Cat. No. B2636203
CAS RN: 2411313-14-7
M. Wt: 291.391
InChI Key: CXPKUOHTUAAPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide, also known as DPN, is a chemical compound that has been extensively studied for its potential use in scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ) and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide selectively activates ERβ, which is a member of the nuclear receptor superfamily. ERβ is expressed in a variety of tissues, including the breast, bone, brain, and cardiovascular system. Activation of ERβ by N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide leads to the modulation of gene expression, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of cell proliferation and differentiation, and the regulation of apoptosis. N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide has also been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide in lab experiments is its selectivity for ERβ. This allows researchers to study the specific effects of ERβ activation without the confounding effects of non-specific estrogen receptor activation. However, one limitation of using N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide is its relatively low potency compared to other ERβ agonists. This may require the use of higher concentrations of N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide in lab experiments, which could potentially lead to non-specific effects.

Future Directions

There are several future directions for research on N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide. One area of interest is the potential use of N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide in the treatment of breast cancer. Further studies are needed to determine the efficacy of N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide as a therapeutic agent for breast cancer and to identify potential side effects.
Another area of interest is the role of N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide in the regulation of bone density and cardiovascular function. Further studies are needed to determine the potential therapeutic applications of N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide in these areas.
Overall, N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide is a promising compound for scientific research and has the potential to be used in a variety of therapeutic applications. Further studies are needed to fully understand the biochemical and physiological effects of N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide and to identify potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide involves several steps, including the reaction of 2,3-dimethylbenzylamine with 1,1-dimethoxypropan-2-ol to form the corresponding amine. This amine is then reacted with prop-2-enoyl chloride to yield N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide has been extensively studied for its potential use in scientific research, particularly in the field of breast cancer research. ERβ has been shown to play a role in breast cancer development and progression, and N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide has been shown to selectively activate ERβ, making it a potential therapeutic agent for breast cancer treatment.
In addition to breast cancer research, N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide has also been studied for its potential use in the treatment of osteoporosis, Alzheimer's disease, and cardiovascular disease. N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide has been shown to have neuroprotective effects and may also have a role in the regulation of bone density and cardiovascular function.

properties

IUPAC Name

N-(1,1-dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-7-16(19)18(14(4)17(20-5)21-6)11-15-10-8-9-12(2)13(15)3/h7-10,14,17H,1,11H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPKUOHTUAAPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN(C(C)C(OC)OC)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide

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